molecular formula C22H20N2O4S B11067893 N-(4-{[2-(phenylacetyl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[2-(phenylacetyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B11067893
M. Wt: 408.5 g/mol
InChI Key: OHEPHJLUOGRZLF-UHFFFAOYSA-N
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Description

N-(4-{[2-(2-phenylacetyl)phenyl]sulfamoyl}phenyl)acetamide is a sulfonamide derivative known for its diverse applications in scientific research and industry. This compound features a complex structure with a phenylacetyl group and a sulfamoyl group attached to a phenyl ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(2-phenylacetyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-phenylacetyl chloride with 2-aminophenylsulfonamide under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-aminophenylacetamide to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of N-(4-{[2-(2-phenylacetyl)phenyl]sulfamoyl}phenyl)acetamide is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2-phenylacetyl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[2-(2-phenylacetyl)phenyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[2-(2-phenylacetyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. As a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell division. This inhibition leads to the suppression of microbial growth and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(2-methoxyphenyl)phenyl]sulfamoyl}phenyl)acetamide
  • N-(4-{[2-(3-methoxyphenyl)phenyl]sulfamoyl}phenyl)acetamide
  • 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Uniqueness

N-(4-{[2-(2-phenylacetyl)phenyl]sulfamoyl}phenyl)acetamide stands out due to its specific phenylacetyl group, which imparts unique chemical properties and biological activities.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-[[2-(2-phenylacetyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H20N2O4S/c1-16(25)23-18-11-13-19(14-12-18)29(27,28)24-21-10-6-5-9-20(21)22(26)15-17-7-3-2-4-8-17/h2-14,24H,15H2,1H3,(H,23,25)

InChI Key

OHEPHJLUOGRZLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)CC3=CC=CC=C3

Origin of Product

United States

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